REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O>C1COCC1.C(O)C>[C:13]1([CH2:12][CH:6]2[NH:4][CH2:1][CH2:2][NH:3][C:7]2=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 20 hours at 20°-25° the solvents are removed under reduced pressure
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
is washed with water, saline
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
is eluted with chloroform-methanol (9/1)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-SSB
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Br[CH:6]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=O>C1COCC1.C(O)C>[C:13]1([CH2:12][CH:6]2[NH:4][CH2:1][CH2:2][NH:3][C:7]2=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 20 hours at 20°-25° the solvents are removed under reduced pressure
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
the residual oil is partitioned between ethyl acetate-1N sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
is washed with water, saline
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
is eluted with chloroform-methanol (9/1)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-SSB
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |